Product packaging for 2-Bromo-4-chloro-5-methylbenzaldehyde(Cat. No.:)

2-Bromo-4-chloro-5-methylbenzaldehyde

Cat. No.: B13938258
M. Wt: 233.49 g/mol
InChI Key: YBQNNOBQVWHQKW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO B13938258 2-Bromo-4-chloro-5-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3

InChI Key

YBQNNOBQVWHQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C=O

Origin of Product

United States

Chemical Identity and Structure

2-Bromo-4-chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure consists of a benzene (B151609) ring substituted with a bromo group at position 2, a chloro group at position 4, a methyl group at position 5, and a formyl (aldehyde) group at position 1.

Systematic IUPAC Name: this compound

Molecular Formula: C₈H₆BrClO

Molecular Weight: 233.49 g/mol

Chemical Structure:

Below is a table summarizing the key identifiers for this compound, largely based on computational predictions in the absence of experimental data.

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol
Canonical SMILESCC1=CC(=C(C=C1Cl)C=O)Br
InChI KeyInformation Not Available
CAS NumberInformation Not Available

Synthesis and Formation

There are no specific, documented synthetic routes for 2-Bromo-4-chloro-5-methylbenzaldehyde found in the surveyed literature. However, its synthesis could hypothetically be approached through multi-step reactions involving the functionalization of a related toluene (B28343) or benzaldehyde (B42025) derivative. Potential synthetic strategies might include:

Halogenation of a substituted benzaldehyde: Starting with 4-chloro-3-methylbenzaldehyde, a directed bromination could potentially introduce the bromine atom at the desired position. The directing effects of the existing substituents would be a critical factor in the feasibility and yield of such a reaction.

Formylation of a substituted bromochlorotoluene: A suitable bromochlorotoluene precursor, such as 1-bromo-5-chloro-4-methylbenzene, could be formylated using methods like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction to introduce the aldehyde group.

It is important to emphasize that these are speculative pathways and would require experimental validation.

Physical and Chemical Properties

Specific physical and chemical properties for 2-Bromo-4-chloro-5-methylbenzaldehyde are not available. The properties listed below are computationally predicted and should be considered as estimates.

Predicted Physical Properties:

PropertyPredicted Value
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
SolubilityNot Available
pKaNot Available

General Chemical Properties:

As a benzaldehyde (B42025) derivative, this compound would be expected to undergo reactions typical of aromatic aldehydes. These include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (2-bromo-4-chloro-5-methylbenzoic acid).

Reduction: The aldehyde group can be reduced to a primary alcohol ( (2-bromo-4-chloro-5-methyl)phenyl)methanol).

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines.

Condensation Reactions: It could potentially participate in condensation reactions like the Wittig reaction, aldol (B89426) condensation, and Knoevenagel condensation.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Bromo-4-chloro-5-methylbenzaldehyde has been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, chloro, and methyl groups.

¹³C NMR: The spectrum would show signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O stretch of the aldehyde group would be expected in the region of 1680-1715 cm⁻¹. Bands corresponding to C-H stretches of the aromatic ring and the methyl group, as well as C-Br and C-Cl stretches, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom. Fragmentation patterns would likely involve the loss of the formyl group and halogen atoms.

Applications and Research

There is no documented research on the applications of 2-Bromo-4-chloro-5-methylbenzaldehyde. Its structural similarity to other halogenated benzaldehydes suggests it could potentially serve as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and agrochemicals. However, without any published studies, this remains speculative.

Conclusion

Emerging Research Directions and Future Perspectives

Chemo- and Regioselective Functionalization of 2-Bromo-4-chloro-5-methylbenzaldehyde

The primary challenge and opportunity with a polysubstituted molecule like this compound lies in achieving chemo- and regioselectivity—modifying one functional group without affecting the others. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the bromo and chloro substituents are amenable to metal-catalyzed cross-coupling reactions.

Future research will likely focus on selectively targeting these sites. For instance, the aldehyde can undergo reactions like Knoevenagel condensation or the formation of Schiff bases. byjus.com The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for sequential functionalization. nih.gov This differential reactivity allows for a stepwise introduction of different substituents onto the aromatic ring.

Table 1: Potential Regioselective Reactions and Target Sites

Reaction Type Target Functional Group Reagents/Conditions Potential Product Type
Knoevenagel Condensation Aldehyde Active methylene (B1212753) compound, base Substituted alkene
Reductive Amination Aldehyde Amine, reducing agent (e.g., NaBH₃CN) Secondary or tertiary amine
Suzuki Coupling Bromo group (preferentially) Boronic acid, Pd catalyst, base Biaryl compound
Stille Coupling Bromo group (preferentially) Organostannane, Pd catalyst Substituted aromatic

Enzymatic catalysis could also offer a green and highly selective method for functionalization, as demonstrated in other halogenated aromatic systems. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov The synthesis and subsequent derivatization of this compound are well-suited for integration into flow chemistry platforms.

Automated systems can precisely control stoichiometry, residence time, and temperature, which is crucial for managing the selectivity of reactions on this multi-functional molecule. beilstein-journals.org For example, a multi-step flow process could involve an initial cross-coupling at the bromine position, followed by a downstream reaction at the aldehyde group, all within an integrated and automated sequence. nih.gov This approach is increasingly used in the pharmaceutical and agrochemical industries to accelerate the discovery and production of new molecules. vapourtec.comthalesnano.com

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

Derivatives of this compound have the potential to serve as ligands in catalysis. The aldehyde group is a convenient starting point for synthesizing Schiff bases by condensation with various amines. nih.gov These Schiff base derivatives can act as versatile ligands that coordinate with a wide range of metal centers. researchgate.net

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring (bromo, chloro, and methyl groups), potentially leading to catalysts with novel reactivity or selectivity. Research could explore the use of such complexes in asymmetric catalysis, oxidation reactions, or polymerization processes.

Computational Design of Derivatives with Tailored Reactivity Profiles

Modern computational chemistry provides powerful tools for predicting the behavior of molecules and designing new ones with specific properties. For this compound, quantum mechanical calculations can predict the relative reactivity of the C-Br and C-Cl bonds, model the transition states of various reactions, and predict the electronic and steric effects of the substituents.

This predictive power can guide experimental work, saving time and resources. For instance, computational screening could identify the most promising amine partners for creating Schiff base ligands or predict the optimal conditions for selective cross-coupling reactions. Similar computational studies on related molecules like 2-bromo-5-fluorobenzaldehyde (B45324) have been used to predict stable conformations and understand intermolecular interactions, demonstrating the utility of this approach. researchgate.net

Applications in Advanced Material Precursors and Niche Chemical Technologies

The structure of this compound makes it a candidate as a building block for advanced materials. The presence of two distinct halogen atoms allows for orthogonal polymerization or functionalization strategies, where one halogen is reacted first, followed by the other. This could be used to create well-defined polymers or functional surfaces.

Furthermore, substituted benzaldehydes are key intermediates in the synthesis of various specialty chemicals. For instance, they are used to create quinazolinones, a class of compounds known for their biological activities. researchgate.net Derivatives could also find use as precursors for liquid crystals, organic light-emitting diodes (OLEDs), or as specialized intermediates in the synthesis of complex organic molecules like pharmaceuticals or agrochemicals. google.com

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